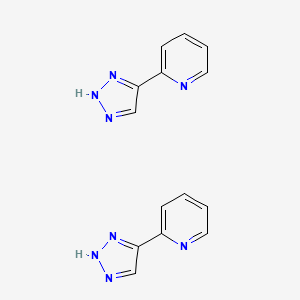
Pyridine,2-(1H-1,2,3-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine,2-(1H-1,2,3-triazol-5-yl)- are heterocyclic compounds that contain both a pyridine ring and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(1H-1,2,3-triazol-5-yl)- typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The pyridine ring can be introduced through various synthetic strategies, including direct coupling reactions .
Industrial Production Methods
While specific industrial production methods for these compounds are not widely documented, the principles of green chemistry and scalable synthetic routes are often applied. This includes optimizing reaction conditions to minimize waste and energy consumption, and using readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
Pyridine,2-(1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine or triazole rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyridine,2-(1H-1,2,3-triazol-5-yl)- involves their ability to coordinate with metal ions and interact with various molecular targets. The triazole ring can act as a donor of nitrogen atoms, forming stable complexes with metals. These interactions can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: This compound contains two triazole rings attached to a pyridine ring and is known for its versatility as a ligand in coordination chemistry.
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound has a different triazole ring structure and is used in various chemical and biological applications.
Uniqueness
Pyridine,2-(1H-1,2,3-triazol-5-yl)- are unique due to their specific triazole ring structures and their ability to form stable complexes with a wide range of metals. This makes them valuable in the development of new materials and catalysts with tailored properties .
Properties
IUPAC Name |
2-(2H-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6N4/c2*1-2-4-8-6(3-1)7-5-9-11-10-7/h2*1-5H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKHDRLWJTKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=C2.C1=CC=NC(=C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722902 |
Source


|
| Record name | 2-(2H-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88169-21-5 |
Source


|
| Record name | 2-(2H-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
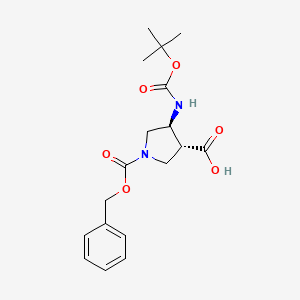
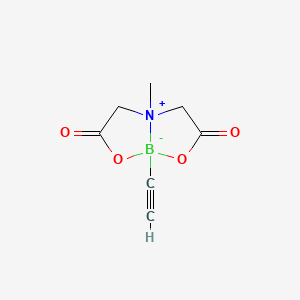


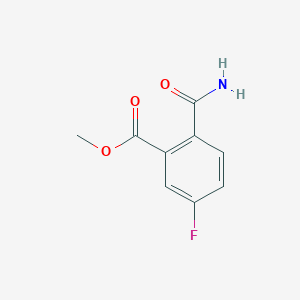
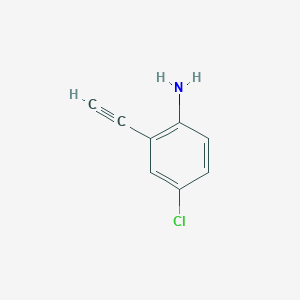

![ethyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate](/img/structure/B8242606.png)
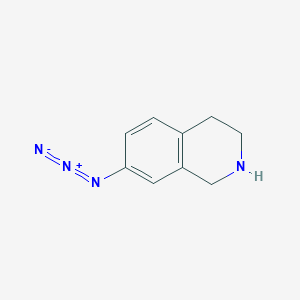
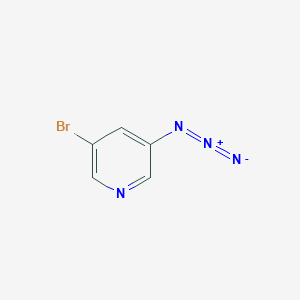
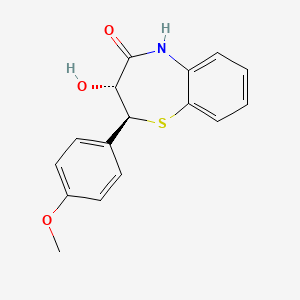
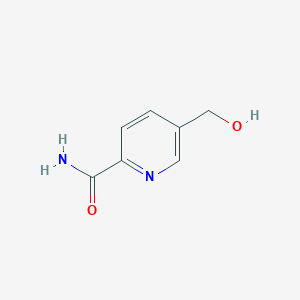
![N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B8242648.png)

